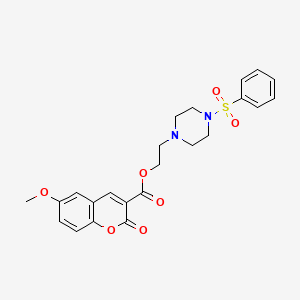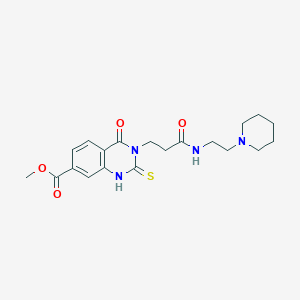
Methyl 4-oxo-3-(3-oxo-3-((2-(piperidin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-oxo-3-(3-oxo-3-((2-(piperidin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a type of heterocyclic compound. Quinazolines and their derivatives are known to exhibit a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds with structures related to the given molecule have been synthesized and studied for their chemical properties and reactions. For example, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involved reactions of related piperidine derivatives with benzoyl isothiocyanate, leading to various cyclization products (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016). These synthetic pathways could offer insights into the reactivity and potential applications of the queried compound in material science or as intermediates in pharmaceutical synthesis.
Drug Development
Compounds structurally similar to the one have been explored as potential drug candidates. For instance, derivatives with piperidine elements have been evaluated as CGRP receptor inhibitors, with significant focus on their synthesis and the development of efficient, stereoselective, and economical processes (Reginald O. Cann et al., 2012). This suggests that the compound might also find relevance in the development of new therapeutic agents, given its structural complexity and potential for biological activity.
Antimicrobial and Anticancer Activities
Some quinazoline derivatives have been synthesized and screened for their antimicrobial and anticancer activities. For example, new quinazolines were characterized as potential antimicrobial agents against various bacterial and fungal strains (N. Desai, P. N. Shihora, D. Moradia, 2007). Additionally, certain quinazoline-3-carboxylic acid derivatives were investigated for their breast anticancer activity, showing significant effects against the MCF-7 cell line (A. Gaber et al., 2021). These studies highlight the potential biomedical applications of such compounds in treating infectious diseases and cancer.
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(2-piperidin-1-ylethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-28-19(27)14-5-6-15-16(13-14)22-20(29)24(18(15)26)11-7-17(25)21-8-12-23-9-3-2-4-10-23/h5-6,13H,2-4,7-12H2,1H3,(H,21,25)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADFDGTAOKZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-(3-oxo-3-((2-(piperidin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

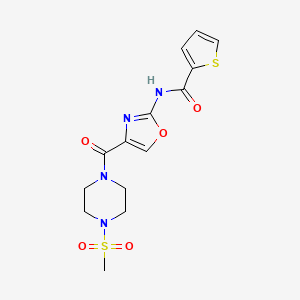
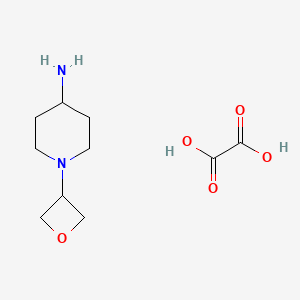
![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)
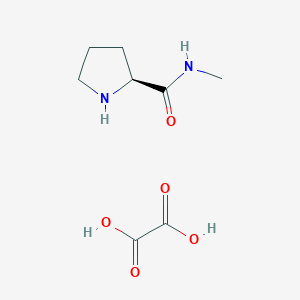
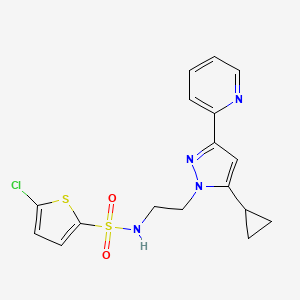
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)
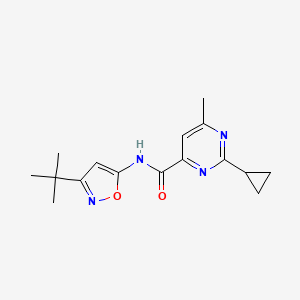
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)
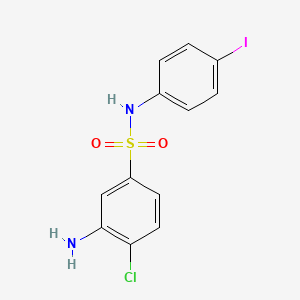
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate](/img/structure/B2960277.png)
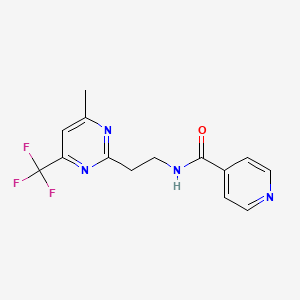
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)
